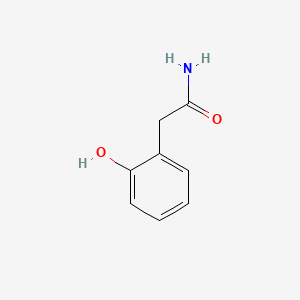

2-(2-Hydroxyphenyl)acetamide

概要

説明

2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide, is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of acetanilide and is characterized by the presence of a hydroxyl group attached to the phenyl ring. This compound is known for its various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

2-(2-Hydroxyphenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-methoxyphenylacetamide with boron tribromide in dichloromethane at 0-20°C, followed by hydrolysis with water . Another method involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane to form N-(2-(trimethylsilyloxy)phenyl)acetamide, which can undergo further reactions to yield various derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of method depends on factors such as cost, yield, and purity requirements.

化学反応の分析

Types of Reactions

2-(2-Hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

科学的研究の応用

Anti-Inflammatory Applications

Rheumatoid Arthritis Treatment

Research has demonstrated that N-(2-hydroxyphenyl)acetamide possesses significant anti-arthritic properties. A study investigating its effects on adjuvant-induced arthritis in rats revealed that treatment with NA-2 significantly reduced disease severity, as indicated by improved clinical signs and histopathological outcomes. The treatment led to a notable decrease in paw edema and serum levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) .

Data Table: Effects of NA-2 on Inflammatory Markers in Arthritis Models

| Treatment Group | Paw Volume (mL) | IL-1β Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|---|

| Control | 4.5 ± 0.60 | 120 ± 15 | 150 ± 20 |

| NA-2 (5 mg/kg) | 3.0 ± 0.50 | 70 ± 10 | 80 ± 12 |

| Indomethacin (5 mg/kg) | 3.5 ± 0.55 | 75 ± 11 | 85 ± 15 |

This table illustrates the efficacy of N-(2-hydroxyphenyl)acetamide in reducing both paw volume and inflammatory cytokine levels compared to control groups.

Antitumor Activity

Breast Cancer Research

N-(2-hydroxyphenyl)acetamide has also been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. A study showed that NA-2 inhibited cell growth and induced apoptosis through mechanisms involving cell cycle arrest at the G0/G1 phase and modulation of apoptotic markers . The compound exhibited an IC50 value of 1.65 mM, indicating its potency in inhibiting cancer cell proliferation.

Data Table: Anticancer Effects of NA-2 on MCF-7 Cells

| Treatment Concentration (mM) | Cell Viability (%) | Apoptosis Rate (%) | Bax/Bcl-2 Ratio |

|---|---|---|---|

| Control | 100 | 5 | 1:4 |

| NA-2 (1.0 mM) | 75 | 25 | 1:3 |

| NA-2 (1.5 mM) | 50 | 45 | 1:1 |

This table summarizes the impact of varying concentrations of N-(2-hydroxyphenyl)acetamide on cell viability, apoptosis rates, and the Bax/Bcl-2 ratio in breast cancer cells.

Renal Protective Effects

Acute Kidney Injury Prevention

Recent studies have highlighted the protective effects of N-(2-hydroxyphenyl)acetamide against acute kidney injury induced by glycerol in animal models. The compound demonstrated a capacity to reduce inflammation and oxidative stress within renal tissues, resulting in lower serum levels of urea and creatinine . Furthermore, when conjugated with gold nanoparticles, the efficacy was enhanced, showcasing a novel approach for renal protection.

Data Table: Renal Function Parameters Post-Treatment with NA-2

| Treatment Group | Serum Urea (mg/dL) | Serum Creatinine (mg/dL) |

|---|---|---|

| Control | 80 | 1.5 |

| NA-2 (50 mg/kg) | 50 | 0.8 |

| NA-2-AuNPs (30 mg/kg) | 40 | 0.6 |

This table presents the improvements in renal function parameters following treatment with N-(2-hydroxyphenyl)acetamide and its nanoparticle formulation.

作用機序

The mechanism of action of 2-(2-Hydroxyphenyl)acetamide involves its interaction with molecular targets and pathways:

Anti-inflammatory: It inhibits inflammation-related cytokines and reactive oxygen species (ROS) in arthritic models.

Apoptosis Induction: In cancer cells, it induces apoptosis by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 and activating caspase-3.

Renal Protection: It attenuates inflammation and oxidative injury in acute kidney injury models by down-regulating iNOS and NFκB and up-regulating HO-1 and Kim-1.

類似化合物との比較

2-(2-Hydroxyphenyl)acetamide can be compared with other similar compounds such as:

2-Acetamidophenol:

N-(2-Hydroxy-5-nitrophenyl)acetamide: This compound has been studied for its phytotoxic metabolites and bioactivity.

N-(2-Hydroxy-5-nitrosophenyl)acetamide: Known for its unique nitrosylated structure and bioactivity.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and mechanisms of action.

生物活性

2-(2-Hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide or NA-2, is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and protective effects against various pathologies. This article synthesizes recent research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

Chemical Formula: CHNO

CAS Number: 553-86-6

Molecular Weight: 163.19 g/mol

The structure of this compound features a hydroxyl group attached to a phenyl ring, which contributes to its biological activity by influencing interactions with biological targets.

Anti-inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory properties of this compound. For instance:

- Inhibition of Cytokines: A study reported that NA-2 significantly reduced pro-inflammatory cytokines such as IL-1β and TNF-α in an adjuvant-induced arthritis model in rats. The treatment led to decreased paw edema and body weight loss associated with inflammation .

- Oxidative Stress Reduction: Research indicated that NA-2 decreased levels of reactive oxygen species (ROS) and markers of oxidative stress in the same model, suggesting a dual mechanism of action involving both anti-inflammatory and antioxidant effects .

Protective Effects Against Acute Kidney Injury

Recent investigations have highlighted the protective effects of NA-2 against glycerol-induced acute kidney injury (AKI):

- Experimental Findings: In a mouse model, NA-2 treatment (50 mg/kg) resulted in significant reductions in serum urea and creatinine levels compared to controls. Histological examinations showed preservation of renal structures, indicating renal protective effects .

- Mechanistic Insights: The compound was found to modulate inflammatory pathways by down-regulating inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NFκB), while up-regulating protective genes such as heme oxygenase-1 (HO-1) .

Study on Arthritis Model

In a controlled study involving adjuvant-induced arthritis, NA-2 was administered at doses of 5 mg/kg and 10 mg/kg. Key findings included:

| Parameter | Control Group | NA-2 (5 mg/kg) | NA-2 (10 mg/kg) |

|---|---|---|---|

| Paw Edema Volume (mL) | 4.0 ± 0.62 | 3.0 ± 0.70 | 2.5 ± 0.65 |

| IL-1β Levels (pg/mL) | 150 ± 20 | 85 ± 15 | 60 ± 10 |

| TNF-α Levels (pg/mL) | 200 ± 25 | 120 ± 20 | 90 ± 15 |

The results indicated a significant reduction in inflammation markers and edema in treated groups compared to controls, supporting the therapeutic potential of NA-2 in inflammatory conditions .

特性

IUPAC Name |

2-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEGHCREQHYERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176990 | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-40-8 | |

| Record name | 2-Hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions challenges in using the M1/PEA ratio for definitive PEA misuse identification. What alternative approach is suggested?

A2: While the M1/PEA ratio initially seemed promising, researchers encountered limitations due to substantial variations in both PEA and M1 urinary concentrations among individuals []. This variability makes setting a reliable cut-off value for the ratio difficult.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。